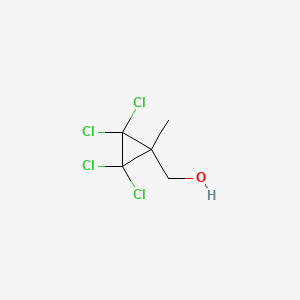
(2,2,3,3-Tetrachloro-1-methylcyclopropyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,2,3,3-Tetrachloro-1-methylcyclopropyl)methanol is an organic compound with the molecular formula C5H6Cl4O It is a derivative of cyclopropane, characterized by the presence of four chlorine atoms and a hydroxyl group attached to the cyclopropane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,3,3-Tetrachloro-1-methylcyclopropyl)methanol typically involves the chlorination of 1-methylcyclopropane followed by the introduction of a hydroxyl group. The reaction conditions often require the use of chlorinating agents such as chlorine gas or thionyl chloride, and the hydroxylation step can be achieved using reagents like sodium hydroxide or hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes under controlled conditions to ensure the selective introduction of chlorine atoms. The hydroxylation step is then carried out using efficient and cost-effective methods to produce the desired compound in high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2,2,3,3-Tetrachloro-1-methylcyclopropyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to remove chlorine atoms or convert the hydroxyl group to a different functional group.
Substitution: Chlorine atoms can be substituted with other groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium alkoxides or Grignard reagents.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated products or alcohols.
Substitution: Formation of substituted cyclopropane derivatives.
Wissenschaftliche Forschungsanwendungen
(2,2,3,3-Tetrachloro-1-methylcyclopropyl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2,2,3,3-Tetrachloro-1-methylcyclopropyl)methanol involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2,2,3,3-Tetrachlorocyclopropyl)methanol
- (2,2,3,3-Tetrachloro-1-ethylcyclopropyl)methanol
- (2,2,3,3-Tetrachloro-1-methylcyclopropyl)ethanol
Uniqueness
(2,2,3,3-Tetrachloro-1-methylcyclopropyl)methanol is unique due to the presence of both a hydroxyl group and four chlorine atoms on the cyclopropane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
140710-38-9 |
|---|---|
Molekularformel |
C5H6Cl4O |
Molekulargewicht |
223.9 g/mol |
IUPAC-Name |
(2,2,3,3-tetrachloro-1-methylcyclopropyl)methanol |
InChI |
InChI=1S/C5H6Cl4O/c1-3(2-10)4(6,7)5(3,8)9/h10H,2H2,1H3 |
InChI-Schlüssel |
DDCQLZLTARKZMA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(C1(Cl)Cl)(Cl)Cl)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


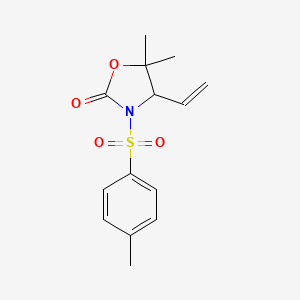
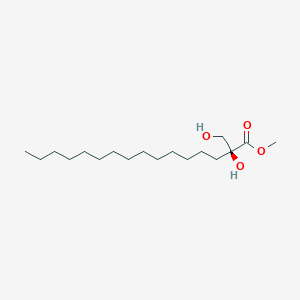

![1,5,7-Trimethyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B14261013.png)
![Methanone, phenyl[(2S,3R)-3-propyloxiranyl]-](/img/structure/B14261014.png)

![N-[(2-Carbamothioylhydrazinylidene)acetyl]-L-cysteine](/img/structure/B14261024.png)
![5-Chloro-3-[(pyridin-4-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B14261025.png)
![2-(2-Boc-amino-4-pyridyl)-1-[4-(methylthio)phenyl]ethanone](/img/structure/B14261027.png)
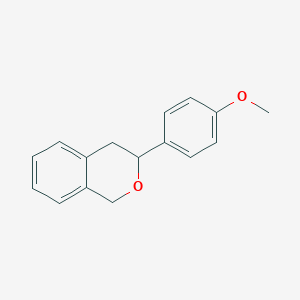
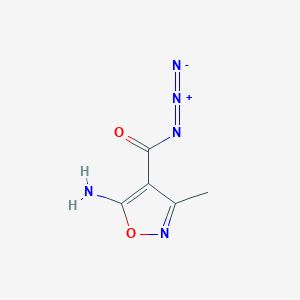
![{6-[(1H-Imidazol-1-yl)methyl]pyridin-2-yl}methanol](/img/structure/B14261052.png)


